

Ki8751: A Potent and Selective VEGFR-2 Inhibitor for Angiogenesis Research

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An In-depth Technical Guide on the Mechanism of Action of Ki8751

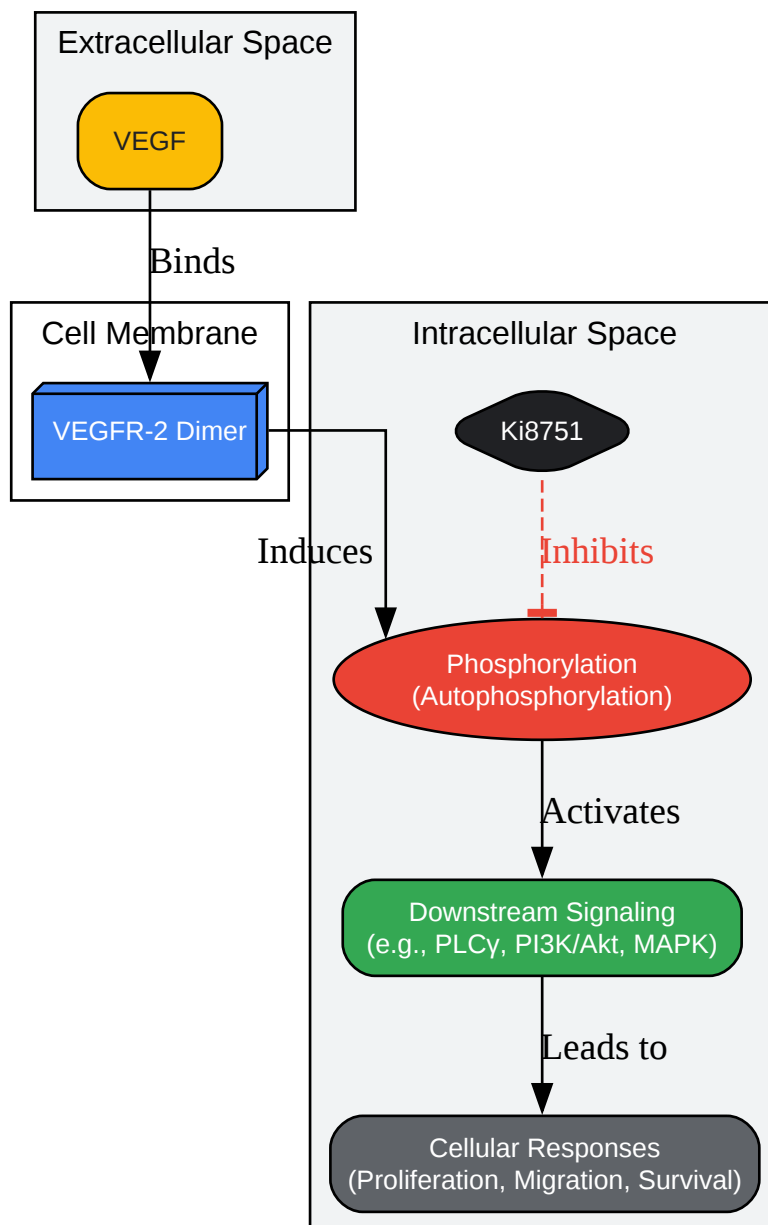
Ki8751 is a potent and selective small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels.[1] [2] This guide provides a detailed overview of the mechanism of action of **Ki8751**, its selectivity profile, and its effects in both in vitro and in vivo models, tailored for researchers, scientists, and drug development professionals.

Primary Mechanism of Action: Inhibition of VEGFR-2 Tyrosine Kinase

Ki8751 exerts its biological effects primarily through the competitive inhibition of the ATP-binding site on the intracellular tyrosine kinase domain of VEGFR-2.[3] The binding of Vascular Endothelial Growth Factor (VEGF) to the extracellular domain of VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues within the cytoplasmic domain.[3][4] This phosphorylation event initiates a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival, all of which are fundamental processes in angiogenesis.[4] **Ki8751** effectively blocks this initial autophosphorylation step, thereby inhibiting the entire downstream signaling cascade.[5][6]

The inhibitory potency of **Ki8751** against VEGFR-2 is exceptionally high, with a reported IC50 value of 0.9 nM in cell-based assays measuring VEGF-induced receptor phosphorylation.[1][2] [5] In cell-free kinase assays, the IC50 value is documented as 4.0 nM.[5]

VEGFR-2 Signaling Pathway and Inhibition by Ki8751

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Caption: VEGFR-2 signaling and **Ki8751** inhibition.

Kinase Selectivity Profile

A critical aspect of any kinase inhibitor is its selectivity. **Ki8751** demonstrates a high degree of selectivity for VEGFR-2 over other receptor tyrosine kinases. While it exhibits some inhibitory activity against c-Kit, Platelet-Derived Growth Factor Receptor Alpha (PDGFR α), and Fibroblast

Growth Factor Receptor 2 (FGFR-2), the concentrations required for inhibition are significantly higher than for VEGFR-2, indicating a selectivity of over 40-fold.[1][3] Notably, **Ki8751** shows minimal to no activity against other kinases such as Epidermal Growth Factor Receptor (EGFR), Hepatocyte Growth Factor Receptor (HGFR), and the Insulin Receptor (InsR), even at concentrations up to 10 μ M.[1]

Kinase Target	IC50 (nM)
VEGFR-2	0.9
c-Kit	40
PDGFR α	67
FGFR-2	170
EGFR	>10,000
HGFR	>10,000
InsR	>10,000

Table 1: Kinase inhibitory profile of Ki8751 in cell-based assays.[1][2][5]

Downstream Cellular Effects

The inhibition of VEGFR-2 by **Ki8751** translates into significant anti-angiogenic effects at the cellular level. In human umbilical vein endothelial cells (HUVECs), **Ki8751** effectively suppresses VEGF-stimulated cell proliferation in a dose-dependent manner, with complete inhibition observed at a concentration of 1 nM.[2] Furthermore, it has been shown to decrease VEGF-induced vascular permeability.[1]

Interestingly, in addition to its anti-angiogenic properties, **Ki8751** has been observed to induce cellular senescence in several metastatic colorectal cancer (CRC) cell lines at a concentration of 10 nM.[1][2] This suggests a potential for direct anti-tumor effects beyond the inhibition of blood vessel formation.

In Vivo Efficacy

The anti-tumor and anti-angiogenic activity of **Ki8751** has been demonstrated in various preclinical animal models. Oral administration of **Ki8751** has been shown to inhibit tumor growth in nude mice bearing human tumor xenografts of various cancer types, including glioma, stomach carcinoma, lung carcinoma, colon carcinoma, and melanoma.[1][2] In a nude rat xenograft model using human lung carcinoma cells, a dose of 5 mg/kg completely inhibited tumor growth without significant effects on the body weight of the animals.[1]

Animal Model	Tumor Type	Dose (p.o.)	Outcome
Nude Mice	Human Glioma (GL07), Stomach Carcinoma (St-4), Lung Carcinoma (LC6), Colon Carcinoma (DLD-1), Melanoma (A375)	20 mg/kg	Tumor growth inhibition
Nude Rats	Human Lung Carcinoma (LC-6)	5 mg/kg	Complete tumor growth inhibition

Table 2: Summary of in vivo anti-tumor activity of Ki8751.[1][2]

Experimental Protocols

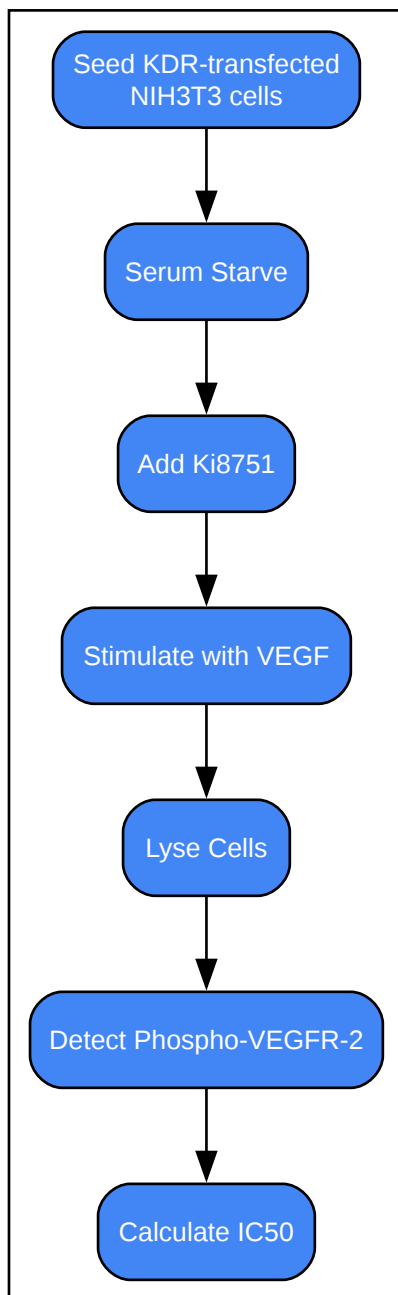
VEGFR-2 Phosphorylation Assay (Cell-Based)

This assay quantifies the ability of a compound to inhibit VEGF-induced autophosphorylation of VEGFR-2 in a cellular context.

- **Cell Seeding:** NIH3T3 cells transfected with human KDR (VEGFR-2) are seeded in a 96-well plate coated with collagen type I at a density of 1.5×10^4 cells per well.[1]
- **Serum Starvation:** The culture medium is replaced with DMEM containing 0.1% FCS to synchronize the cells.[1]

- Compound Addition: **Ki8751**, diluted in DMSO, is added to the wells at various concentrations.[\[1\]](#)
- Stimulation: Recombinant human VEGF (rhVEGF) is added to a final concentration of 100 ng/mL, and the cells are incubated at 37°C.[\[1\]](#)
- Cell Lysis: Cells are washed with PBS and lysed using a solubilization buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.2% Triton X-100, 10% glycerol, containing phosphatase inhibitors).[\[1\]](#)
- Detection: The level of VEGFR-2 phosphorylation is determined using an appropriate method, such as an ELISA-based assay. The IC₅₀ value is calculated by comparing the phosphorylation levels in treated wells to positive (VEGF alone) and negative (no VEGF) controls.[\[1\]](#)

VEGFR-2 Phosphorylation Assay Workflow



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Caption: VEGFR-2 phosphorylation assay workflow.

HUVEC Proliferation Assay

This assay assesses the effect of a compound on the proliferation of endothelial cells, a key process in angiogenesis.

- **Cell Seeding:** HUVECs are plated in a 96-well plate pre-coated with type I collagen at a density of 4,000 cells per well.[1]
- **Compound and Growth Factor Addition:** **Ki8751** is added at various concentrations in the presence of a stimulating factor, typically VEGF.
- **Incubation:** The plate is incubated for a defined period (e.g., 72 hours) to allow for cell proliferation.
- **Quantification:** Cell proliferation is measured using a standard method, such as the addition of a reagent that is converted to a fluorescent or colorimetric product by metabolically active cells (e.g., resazurin or WST-1).
- **Analysis:** The results are used to determine the concentration of **Ki8751** that inhibits cell proliferation by 50% (IC50).

Conclusion

Ki8751 is a highly potent and selective inhibitor of the VEGFR-2 tyrosine kinase. Its mechanism of action involves the direct blockade of VEGF-induced receptor autophosphorylation, leading to the inhibition of downstream signaling pathways essential for angiogenesis. This activity translates to the suppression of endothelial cell proliferation and migration in vitro and significant anti-tumor efficacy in vivo. The well-defined mechanism and favorable selectivity profile make **Ki8751** a valuable research tool for studying the role of VEGFR-2 signaling in normal and pathological angiogenesis, as well as a potential scaffold for the development of novel anti-cancer therapeutics.

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